molecular formula C16H17Cl2N3 B12241507 1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine

1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine

Cat. No.: B12241507
M. Wt: 322.2 g/mol
InChI Key: QQOOJNNFPCENEO-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group and a pyridinylmethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine typically involves the reaction of 2,3-dichlorobenzyl chloride with 1-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)-4-[(pyridin-3-yl)methyl]piperazine: This compound has a similar structure but with a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.

    1-(2,3-Dichlorophenyl)-4-[(pyridin-2-yl)methyl]piperazine: The position of the pyridinyl group is different, which can affect the compound’s reactivity and interactions with biological targets.

    1-(2,3-Dichlorophenyl)-4-[(pyridin-4-yl)methyl]piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17Cl2N3

Molecular Weight

322.2 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C16H17Cl2N3/c17-14-4-1-5-15(16(14)18)21-9-7-20(8-10-21)12-13-3-2-6-19-11-13/h1-6,11H,7-10,12H2

InChI Key

QQOOJNNFPCENEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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